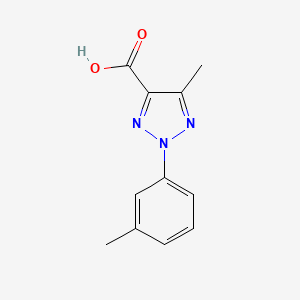![molecular formula C13H19N3O B13222588 4-(1,4-Dimethyl-1H-pyrazol-5-yl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13222588.png)
4-(1,4-Dimethyl-1H-pyrazol-5-yl)-2-azaspiro[4.4]nonan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,4-Dimethyl-1H-pyrazol-5-yl)-2-azaspiro[44]nonan-1-one is a heterocyclic compound that features a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,4-Dimethyl-1H-pyrazol-5-yl)-2-azaspiro[4.4]nonan-1-one typically involves the reaction of 1,4-dimethyl-1H-pyrazole with a suitable spirocyclic precursor under controlled conditions. One common method involves the use of a cyclization reaction where the pyrazole ring is fused with the spirocyclic moiety . The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(1,4-Dimethyl-1H-pyrazol-5-yl)-2-azaspiro[4.4]nonan-1-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups .
Scientific Research Applications
4-(1,4-Dimethyl-1H-pyrazol-5-yl)-2-azaspiro[4.4]nonan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(1,4-Dimethyl-1H-pyrazol-5-yl)-2-azaspiro[4.4]nonan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine: Another heterocyclic compound with a similar pyrazole structure.
1-(2-Hydroxy-5-fluoro-phenyl)-3-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-2-propen-1-one: A pyrazole derivative with potential pharmacological applications.
Uniqueness
4-(1,4-Dimethyl-1H-pyrazol-5-yl)-2-azaspiro[4.4]nonan-1-one is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H19N3O |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
4-(2,4-dimethylpyrazol-3-yl)-2-azaspiro[4.4]nonan-1-one |
InChI |
InChI=1S/C13H19N3O/c1-9-7-15-16(2)11(9)10-8-14-12(17)13(10)5-3-4-6-13/h7,10H,3-6,8H2,1-2H3,(H,14,17) |
InChI Key |
DNDQQAOEUZGKHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)C)C2CNC(=O)C23CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


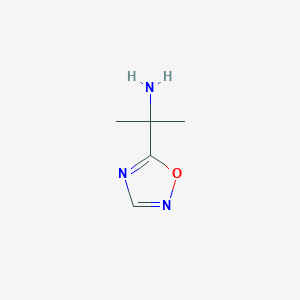
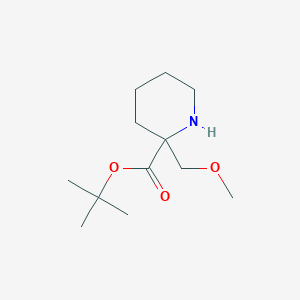
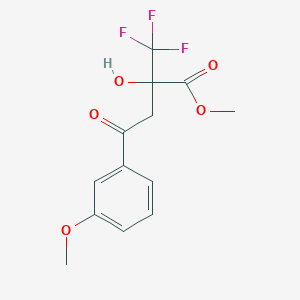
![(4,5,6,7-Tetrahydrobenzo[d]oxazol-2-yl)methanamine](/img/structure/B13222526.png)
![tert-Butyl 1-[1-(2-methylpropyl)-1H-pyrrol-3-yl]-2,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B13222533.png)
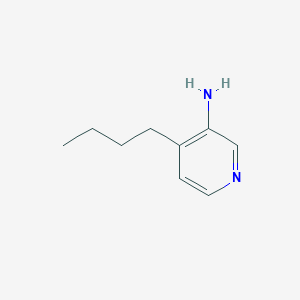
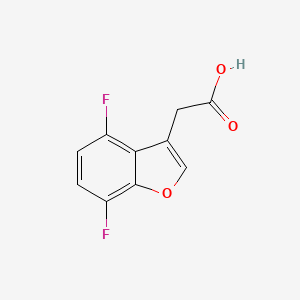
![Diethyl({[3-(morpholin-4-yl)-1H-1,2,4-triazol-5-yl]methyl})amine](/img/structure/B13222551.png)
![4-[(2-Methylpentyl)amino]cyclohexan-1-ol](/img/structure/B13222554.png)
![2-[(3S)-3-Hydroxypyrrolidin-1-yl]ethanethioamide](/img/structure/B13222562.png)
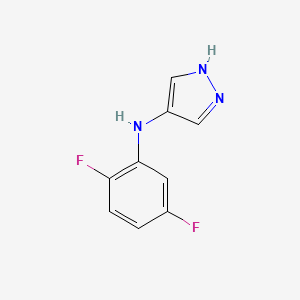
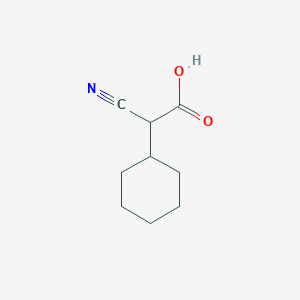
![1-[2-Amino-1-(1-ethyl-1H-pyrazol-5-yl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13222582.png)
